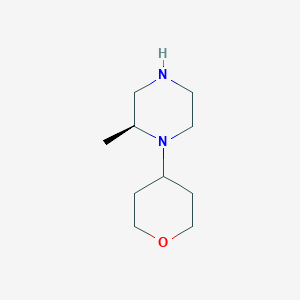
(2S)-2-methyl-1-(oxan-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine is a chiral compound that features a piperazine ring substituted with a methyl group and a tetrahydro-2H-pyran moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperazine and tetrahydro-2H-pyran rings makes it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-methylpiperazine and tetrahydro-2H-pyran-4-carboxaldehyde.
Condensation Reaction: The (S)-2-methylpiperazine is reacted with tetrahydro-2H-pyran-4-carboxaldehyde under acidic or basic conditions to form the desired product. Commonly used acids include hydrochloric acid or sulfuric acid, while bases like sodium hydroxide or potassium carbonate can also be employed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine.
Industrial Production Methods: In an industrial setting, the synthesis of (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: N-oxides of (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine.
Reduction: Reduced derivatives with hydrogenated piperazine or pyran rings.
Substitution: Alkylated or acylated derivatives of the parent compound.
Scientific Research Applications
(S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. The tetrahydro-2H-pyran moiety may enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects.
Comparison with Similar Compounds
(S)-2-Methylpiperazine: Lacks the tetrahydro-2H-pyran moiety, resulting in different chemical and biological properties.
Tetrahydro-2H-pyran-4-ylmethylamine: Contains the tetrahydro-2H-pyran ring but lacks the piperazine structure.
(S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)ethanamine: Similar structure but with an ethanamine group instead of a piperazine ring.
Uniqueness: (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine is unique due to the combination of the piperazine and tetrahydro-2H-pyran rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(2S)-2-methyl-1-(oxan-4-yl)piperazine |
InChI |
InChI=1S/C10H20N2O/c1-9-8-11-4-5-12(9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
MZZOCMUNKIDOHC-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C2CCOCC2 |
Canonical SMILES |
CC1CNCCN1C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















